MFCD00994854
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Overview
Description
MFCD00994854 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes functional groups that contribute to its versatility in synthesis and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD00994854 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1 Formation of Intermediate A:
Step 2 Conversion to Intermediate B:
Step 3 Final Product Formation:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Purification and quality control of starting materials
Reaction Optimization: Fine-tuning reaction conditions for maximum efficiency
Product Isolation: Techniques such as crystallization or distillation to isolate the final product
Chemical Reactions Analysis
Types of Reactions
MFCD00994854 undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate
Reduction: Reduction to simpler compounds using reducing agents such as sodium borohydride
Substitution: Substitution reactions with halogens or other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium, temperature range 25-50°C
Reduction: Sodium borohydride, solvent ethanol, temperature range 0-25°C
Substitution: Halogenating agents, solvent dichloromethane, temperature range 20-40°C
Major Products
Oxidation Products: Oxidized derivatives with functional groups such as carboxylic acids
Reduction Products: Reduced compounds with simpler structures
Substitution Products: Halogenated derivatives with altered reactivity
Scientific Research Applications
MFCD00994854 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and catalysis
Biology: Employed in the study of enzyme interactions and metabolic pathways
Medicine: Investigated for its potential therapeutic effects and drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which MFCD00994854 exerts its effects involves interactions with specific molecular targets and pathways. It acts by:
Binding to Enzymes: Inhibiting or activating enzyme activity
Modulating Pathways: Affecting signaling pathways involved in cellular processes
Interacting with Receptors: Binding to receptors to elicit biological responses
Properties
IUPAC Name |
6-cyclopropyl-4-(4-methoxyphenyl)-2-methylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-20-13-7-5-11(6-8-13)14-9-16(12-3-4-12)19-17(21-2)15(14)10-18/h5-9,12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBIASAYNBNROA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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